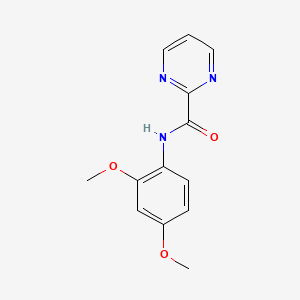

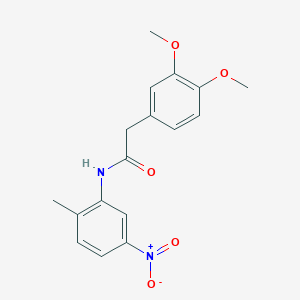

![molecular formula C19H25N3O B5505649 (3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)

(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves complex reaction mechanisms. For instance, the double reduction of cyclic sulfonamides has been utilized for synthesizing related compounds, showcasing the intricate steps involved in constructing the pyrrolidine framework from cyclic precursors through stereoselective reactions (Evans, 2007).

Molecular Structure Analysis

Structural determination of pyrrolidine derivatives, such as the one , can be achieved through various analytical techniques. For example, the crystal structure and Hirshfeld surface analysis of related compounds provide insights into the supramolecular characteristics and molecular interactions of pyrrolidine derivatives (Joekar, Dawe, & Hiscock, 2023).

Chemical Reactions and Properties

Pyrrolidine compounds participate in a variety of chemical reactions, demonstrating diverse reactivity profiles. The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones to produce regioisomeric 1H-pyrrolo[3,2-b]pyridines underlines the influence of substituents and reaction conditions on the chemical behavior of pyrrolidine derivatives (De Rosa et al., 2015).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting point, and boiling point, are critical for understanding their behavior in different environments. Research on related compounds, such as the "Facile coupling of 2-(1-ethylthioethenyl)pyrroles with amines," provides valuable information on the reactivity and potential applications of these compounds (Trofimov et al., 2007).

Scientific Research Applications

Pyrrole Derivatives in Synthetic Chemistry

Pyrrole derivatives serve as fundamental structural units for a multitude of important biological molecules and have extensive applications in synthetic chemistry. The aromatic character of pyrroles, due to the extensive delocalization of nitrogen electrons, makes them key components in the synthesis of complex organic compounds. They are often prepared through condensation reactions involving amines and carbonyl-containing compounds. Such derivatives find utility across various domains, including as intermediates, wetting agents, and solvents, highlighting their broad applicability in chemical synthesis and industrial processes (Anderson & Liu, 2000).

Pyrrolidine-based Ligands in Enantioselective Synthesis

Pyrrolidine-based amino alcohols derived from tartaric acid have shown significant potential as chiral ligands in the enantioselective alkylation of benzaldehyde, leading to the production of chiral alcohols with high enantiomeric excess. This underscores the role of pyrrolidine derivatives in asymmetric synthesis, a crucial aspect of producing enantiomerically pure pharmaceuticals (Gonsalves et al., 2003).

Pharmacological Applications

The structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists highlights the therapeutic potential of pyrrolidine derivatives. These compounds have shown efficacy in mouse models of inflammatory diseases, demonstrating the pharmacological relevance of pyrrolidine derivatives in developing new treatments for immune-mediated conditions (Duan et al., 2019).

Electrochromic and Photovoltaic Applications

The synthesis of novel compounds such as triphenylamine-containing poly(3,4-dithienylpyrrole) derivatives showcases the application of pyrrolidine and pyrrole derivatives in materials science. These compounds exhibit reversible multicolor electrochromism in the visible region and exceptional electrochromic properties in the NIR region, underscoring their potential in developing advanced electrochromic devices and photovoltaic applications (Lai et al., 2014).

properties

IUPAC Name |

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c1-3-7-15-12-22(13-16(15)20)19(23)18-11-10-17(21(18)2)14-8-5-4-6-9-14/h4-6,8-11,15-16H,3,7,12-13,20H2,1-2H3/t15-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMOIXZFNJVGGS-HOTGVXAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N)C(=O)C2=CC=C(N2C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=C(N2C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

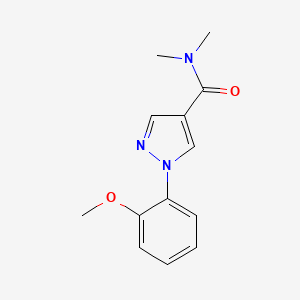

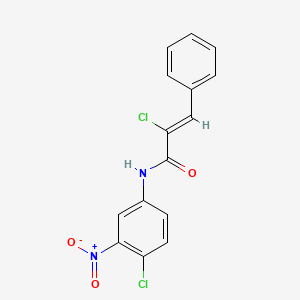

![2,4-dichloro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5505571.png)

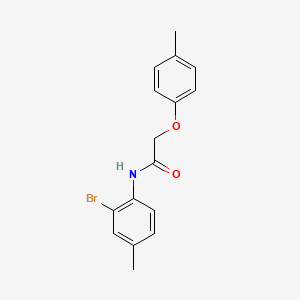

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)

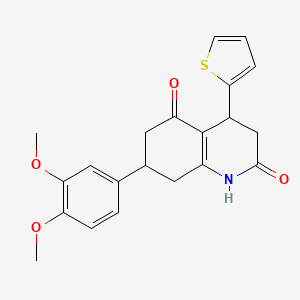

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)

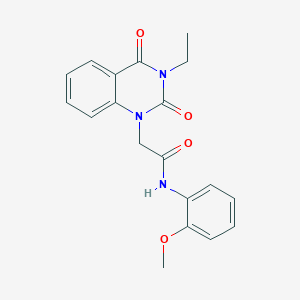

![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)